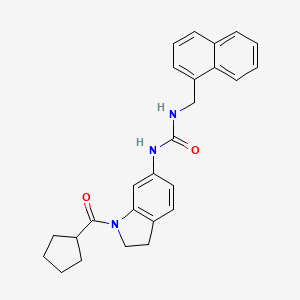

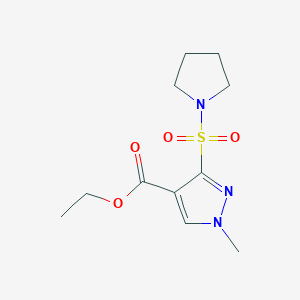

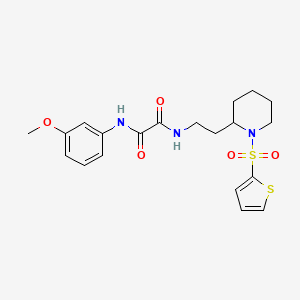

![molecular formula C16H10N2O5 B2515746 3-{[(3-硝基苯基)氨基]亚甲基}苯并[b]吡喃-2,4-二酮 CAS No. 365242-53-1](/img/structure/B2515746.png)

3-{[(3-硝基苯基)氨基]亚甲基}苯并[b]吡喃-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione" is a derivative of pyran-2,4-dione, which is a class of compounds known for their diverse biological activities and their use in various chemical syntheses. The structure of this compound suggests the presence of a nitrophenyl group, an amino group, and a methylene bridge, which may contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of various reagents with diketones or potential diketones. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford corresponding derivatives, including pyranones and pyrimidinones . Similarly, the synthesis of polysubstituted benzenes, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, involves the combination of phenyl moieties with methyl, cyano, amino, and nitro groups . These methods could potentially be adapted for the synthesis of "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione".

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the arrangement of substituents around the benzene ring and the conformation of the pyran ring. For example, in 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3-carbonitrile, all atoms of the pyran ring are coplanar, which is an unusual feature compared to similar compounds . The dihedral angle between benzene rings and the planarity of substituents can significantly affect the molecule's reactivity and interactions .

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the amino group can form hydrogen bonds, as seen in the crystal structure of related compounds . The nitro group can also engage in reactions due to its electron-withdrawing nature, which may affect the electron density of the molecule and facilitate certain transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione" can be inferred from related compounds. The presence of intramolecular hydrogen bonds, as studied in derivatives of 3-(aminomethylene)pyran-2,4-dione, can stabilize the molecule and influence its boiling point, solubility, and other physical properties . The intermolecular hydrogen bonds observed in the crystal structures of similar compounds suggest that they may have a high melting point and form stable crystalline structures .

科学研究应用

合成与分子结构

最近的研究证明了与“3-{[(3-硝基苯基)氨基]亚甲基}苯并[b]吡喃-2,4-二酮”相关的化合物的有效合成方法和详细的结构分析。例如,在 AcONH4 存在下,4-羟基香豆素对 β-硝基苯乙烯的迈克尔型加成反应生成取代的“3-{[(3-硝基苯基)氨基]亚甲基}色满-2,4-二酮”,展示了一种具有高产率和短反应时间的新型一锅三组分反应 (Ghabraie, Elmira et al., 2011)。此外,L-脯氨酸催化的复杂杂环邻苯醌通过四组分顺序反应合成的反应进一步证明了该化合物在创建具有高原子经济性和环境效益的结构复杂分子的效用 (Rajesh, S. et al., 2011)。

化学反应与机理

研究还深入探讨了“3-{[(3-硝基苯基)氨基]亚甲基}苯并[b]吡喃-2,4-二酮”衍生物的反应机理和潜在应用。例如,异构体 3-硝基-4-[(5-苯基-1H-吡唑-3-基)氨基]苯甲酸甲酯的研究揭示了极化分子电子结构和边缘稠合环的氢键链的见解,突出了该分子在理解复杂化学相互作用中的重要性 (Portilla, J. et al., 2007)。

作用机制

未来方向

属性

IUPAC Name |

4-hydroxy-3-[(3-nitrophenyl)iminomethyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-15-12-6-1-2-7-14(12)23-16(20)13(15)9-17-10-4-3-5-11(8-10)18(21)22/h1-9,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDMKAFBFDIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC(=CC=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

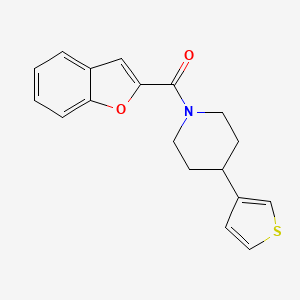

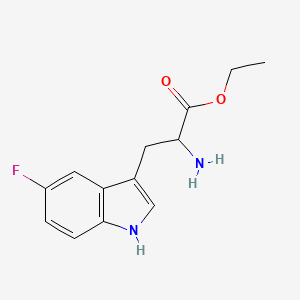

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)

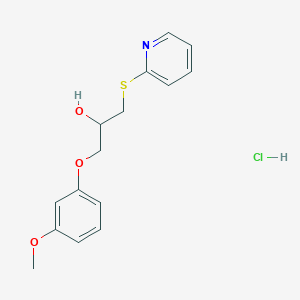

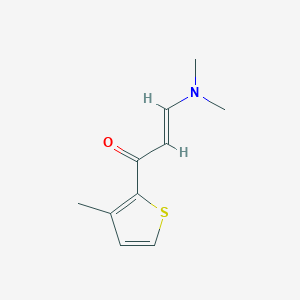

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)

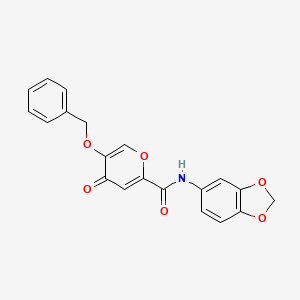

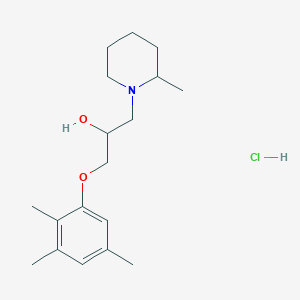

![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)